

Technical Support Center: N-2-Hydroxyethyl-val-leu-anilide (VEL-H1)

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Compound of Interest

Compound Name: *N-2-Hydroxyethyl-val-leu-anilide*

Cat. No.: B065060

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This technical support center provides troubleshooting guides and frequently asked questions for researchers working with **N-2-Hydroxyethyl-val-leu-anilide**, a synthetic dipeptide derivative investigated for its potential therapeutic properties.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and modification of **N-2-Hydroxyethyl-val-leu-anilide** (VEL-H1).

Q1: What are the basic physical and chemical properties of **N-2-Hydroxyethyl-val-leu-anilide** (VEL-H1)?

A1: **N-2-Hydroxyethyl-val-leu-anilide** is a dipeptide derivative with the molecular formula C₁₉H₃₁N₃O₃ and a molecular weight of 349.475 g/mol ^[1] It is sparingly soluble in water (approximately 1 g/L at 25°C) and should be stored at controlled room temperature.^[1] For experimental use, it is often dissolved in organic solvents like DMSO.

Property	Value	Reference
CAS Number	194351-53-6	^[1]
Molecular Formula	C ₁₉ H ₃₁ N ₃ O ₃	^[1]
Molecular Weight	349.475 g/mol	^[1]
Aqueous Solubility	~1 g/L (25 °C)	^[1]

Q2: My compound shows low biological activity in cell-based assays. What are the common reasons?

A2: Low activity of VEL-H1 in cell-based assays is often attributed to two main factors:

- **Poor Cell Permeability:** The peptide-like structure can limit its ability to cross the cell membrane.
- **Metabolic Instability:** The amide bonds are susceptible to cleavage by cellular proteases, leading to rapid degradation.

Strategies to address these issues include chemical modifications to enhance stability and permeability.

Q3: What general strategies can be used to modify VEL-H1 for better performance?

A3: Modifying peptide-based compounds is a common strategy in drug development to improve pharmacokinetic and pharmacodynamic properties.^{[2][3]} Key approaches include:

- **N-terminal Modification:** Capping the N-terminus (e.g., with an acetyl group) can reduce degradation by aminopeptidases.
- **C-terminal Modification:** Altering the amide group or converting it to a more stable functional group can impact both stability and target binding.
- **Lipidation:** Attaching lipidic chains (lipoamino acids) can improve membrane interaction and cellular uptake.^[3]
- **PEGylation:** Conjugating polyethylene glycol (PEG) chains can enhance solubility and increase circulation half-life.^[4]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during experimentation with VEL-H1 and its analogs.

Issue 1: Low Potency in Kinase Inhibition Assays

Q: My IC50 value for VEL-H1 against its target kinase is higher than expected. How can I improve its inhibitory activity?

A: Improving potency often requires structural modifications to enhance binding affinity to the target's active site. A common approach is to perform a structure-activity relationship (SAR) study by synthesizing and testing a series of analogs.

Recommended Modifications & Rationale:

- **Anilide Ring Substitution:** The anilide phenyl ring is a prime candidate for modification. Adding electron-withdrawing or electron-donating groups can alter electrostatic interactions with the kinase active site.
- **Valine/Leucine Side-Chain Modification:** Replacing the natural amino acid side chains with non-canonical or constrained analogs can probe new binding pockets and improve affinity. Leucine- and valine-rich peptides have distinct interactions with biological targets.[\[5\]](#)

Example Data from a Hypothetical SAR Study:

The following table shows the results of modifying the anilide ring of VEL-H1.

Compound ID	Modification (Anilide Ring)	Kinase X IC50 (nM)
VEL-H1	Unsubstituted	1250
VEL-M1	4-Fluoro	780
VEL-M2	4-Chloro	650
VEL-M3	4-Methyl	1500
VEL-M4	3,4-Dichloro	420

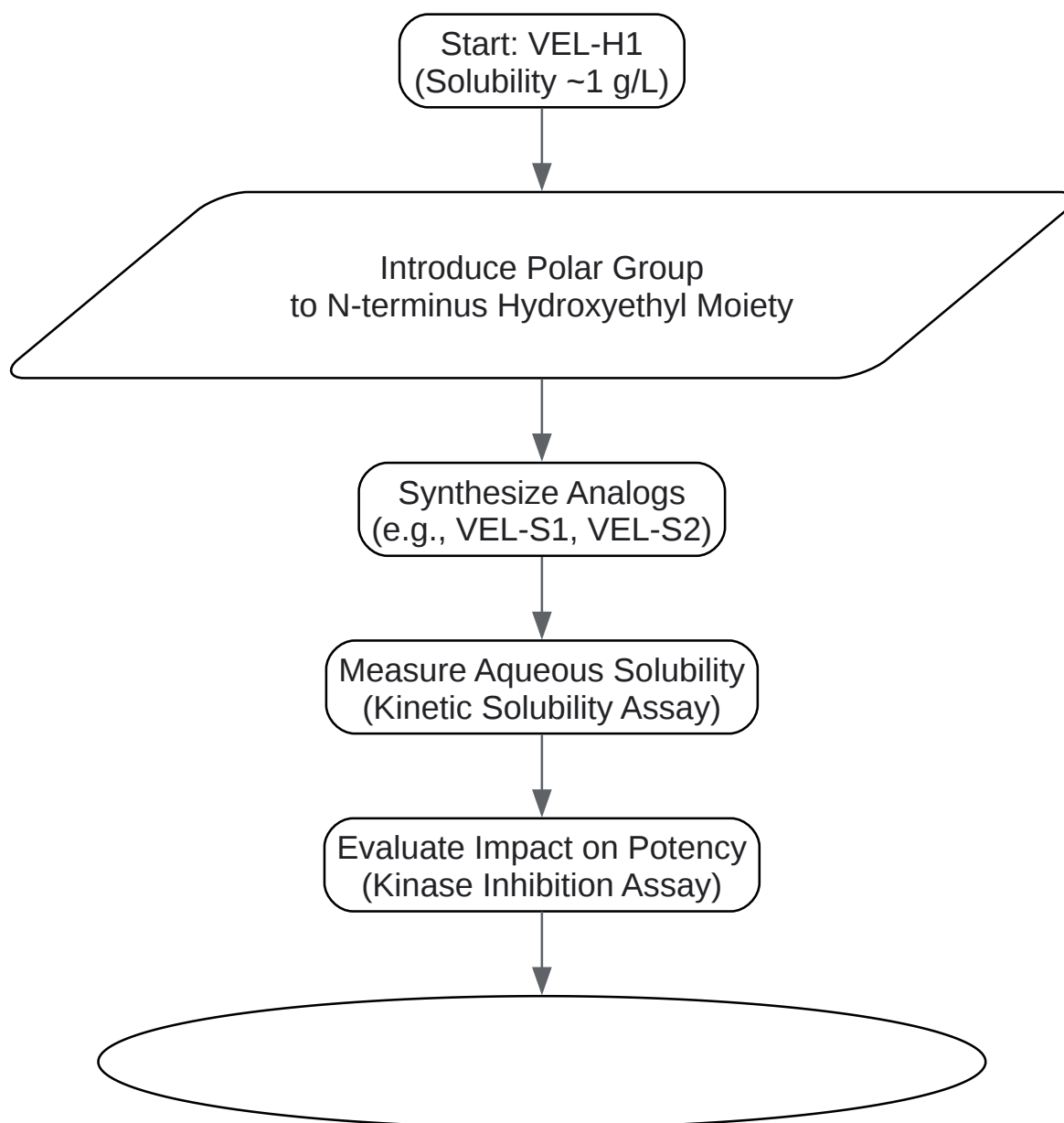
Conclusion: Halogen substitution at the 4-position of the anilide ring appears to improve potency, suggesting a favorable interaction in a hydrophobic pocket of the kinase active site.

Issue 2: Poor Solubility in Aqueous Buffers

Q: I'm having trouble dissolving VEL-H1 in my aqueous assay buffer, leading to inconsistent results. What can I do?

A: The limited aqueous solubility of VEL-H1 is a known issue.[1] While using a co-solvent like DMSO is common, high concentrations can affect biological assays. The following workflow can help identify a suitable analog with improved solubility.

Workflow for Improving Solubility:



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Caption: Workflow for solubility enhancement of VEL-H1.

Example Data from Solubility Enhancement Efforts:

Compound ID	Modification (at Hydroxyethyl group)	Aqueous Solubility (µg/mL)	Kinase X IC50 (nM)
VEL-H1	-OH	1.2	1250
VEL-S1	-OCH2COOH (Carboxymethyl)	15.5	1310
VEL-S2	-O-(CH2)2-SO3H (Sulfonate)	45.2	1450
VEL-S3	-OCH3 (Methyl ether)	0.8	2100

Conclusion: Introducing acidic groups like carboxymethyl (VEL-S1) or sulfonate (VEL-S2) significantly improves aqueous solubility with only a minor impact on potency. The methyl ether modification (VEL-S3) decreased both solubility and potency.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation and modification of VEL-H1.

Protocol 1: Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol measures the ability of a compound to inhibit a target kinase by quantifying the amount of ATP remaining in the reaction.

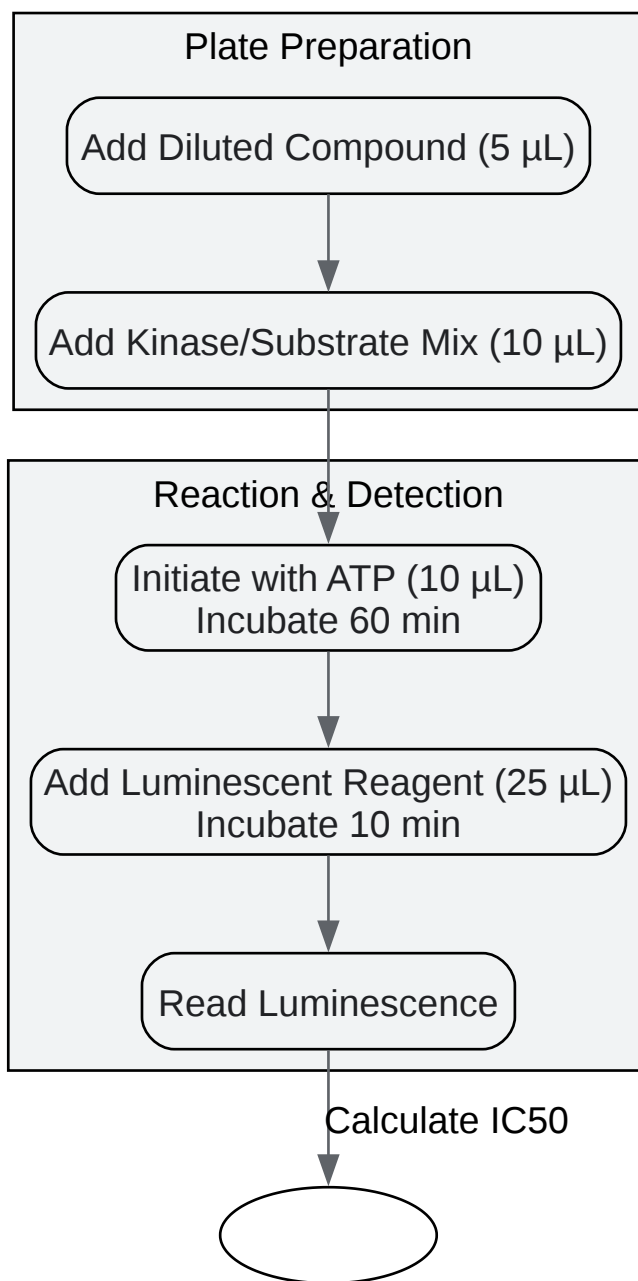
Materials:

- Target Kinase (e.g., recombinant Kinase X)
- Kinase Substrate (peptide or protein)

- Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP solution
- Test compounds (VEL-H1 and analogs) dissolved in DMSO
- Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)
- White, opaque 96-well plates

Procedure:

- Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is $\leq 1\%$.
- Add 5 μ L of the diluted compound solution to the wells of a 96-well plate.
- Add 10 μ L of a solution containing the target kinase and its substrate to each well.
- Initiate the kinase reaction by adding 10 μ L of ATP solution. The final ATP concentration should be at or near the K_m for the kinase.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction and detect remaining ATP by adding 25 μ L of the luminescent kinase assay reagent to each well.
- Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
- Measure luminescence using a plate reader.
- Calculate percent inhibition relative to DMSO-only controls and determine IC₅₀ values using a suitable curve-fitting software.



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Caption: Experimental workflow for the kinase inhibition assay.

Protocol 2: Plasma Stability Assay

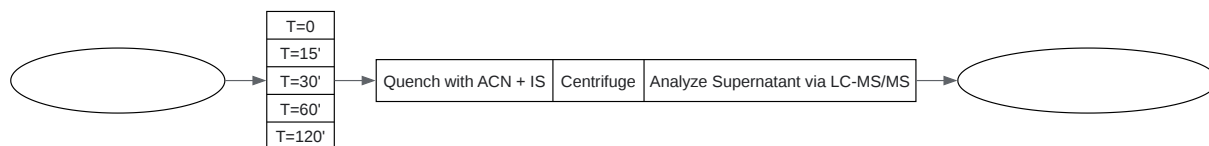
This protocol assesses the metabolic stability of VEL-H1 analogs in plasma.

Materials:

- Test compounds (VEL-H1 and analogs)
- Control compound (known stable and unstable)
- Human plasma (or other species), pre-warmed to 37°C
- Acetonitrile (ACN) with an internal standard (e.g., warfarin) for protein precipitation
- Phosphate buffer (pH 7.4)
- LC-MS/MS system

Procedure:

- Dilute the test compound stock solution (10 mM in DMSO) into ACN to an intermediate concentration (e.g., 100 μ M).
- Add 5 μ L of the intermediate solution to 495 μ L of pre-warmed plasma to achieve a final concentration of 1 μ M. Vortex gently.
- Immediately withdraw a 50 μ L aliquot (this is the T=0 time point) and add it to 150 μ L of cold ACN with the internal standard to precipitate proteins.
- Incubate the remaining plasma mixture in a water bath at 37°C.
- Withdraw 50 μ L aliquots at subsequent time points (e.g., 15, 30, 60, 120 minutes). Quench each aliquot immediately in 150 μ L of cold ACN with internal standard.
- Vortex all quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
- Quantify the peak area of the parent compound relative to the internal standard at each time point.
- Calculate the percentage of compound remaining at each time point compared to T=0. Determine the half-life ($t_{1/2}$) by plotting the natural log of the percent remaining versus time.



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Caption: Logical flow of the plasma stability assay.

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